Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate
Description
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a cyano group at the 2-position and a methyl ester at the 1-position of the cyclobutane ring. Its stereochemistry (1R,2R) confers distinct conformational and reactivity properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates .
Properties
CAS No. |
64652-35-3 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
DTCSMANRUIXQRK-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C#N |
Canonical SMILES |
COC(=O)C1CCC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane Ring Formation: The synthesis typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The cyano and ester groups are introduced through subsequent functionalization steps. For instance, the cyano group can be introduced via nucleophilic substitution reactions using cyanide salts, while the ester group can be formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate often involves optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the cycloaddition and functionalization steps under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate with structurally related cyclobutane and cyclopropane derivatives, focusing on substituent effects, stereochemistry, synthesis, and applications.
Structural Analogues of Cyclobutane Derivatives
Table 1: Key Cyclobutane Derivatives and Their Properties
Key Observations:
Polar groups (e.g., cyano in the target compound vs. ester/alkyl in others) influence solubility and hydrogen-bonding capacity, affecting pharmacokinetic properties in drug design . Compound 32 contains a phenoxy group, enabling π-π interactions in supramolecular applications .
Synthesis and Yield :
- Photoredox-catalyzed deboronative radical addition (General Procedure A) is a common method for cyclobutane synthesis, achieving moderate yields (67–80%) .
- Lower yields (e.g., 67% for 30 ) may arise from steric challenges during radical recombination .
Physical State :
- All analogs are isolated as colorless oils, suggesting low crystallinity and challenges in purification via crystallization .
Cyclopropane Analogues with Similar Stereochemistry
Table 2: Cyclopropane Derivatives for Comparison
Key Observations:
Ring Size and Stability :
- Cyclopropanes exhibit higher ring strain than cyclobutanes, leading to greater reactivity in ring-opening reactions .
- The target cyclobutane derivative’s larger ring may offer improved metabolic stability compared to cyclopropane-based drugs .
Biological Activity: Cyclopropane-based FFAR1 agonists (e.g., compound 1 in ) show antidiabetic activity via receptor activation, highlighting the role of stereochemistry in bioactivity . Pyrethroids with (1R,2R) cyclopropane stereochemistry () demonstrate insecticidal efficacy, emphasizing the importance of substituent electronegativity (e.g., cyano groups) .
Biological Activity
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound has a unique cyclobutane structure with a cyanide and carboxylate functional group. Its molecular formula is CHNO, and it exhibits specific stereochemistry that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess notable antimicrobial properties. For example, derivatives of cyano compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro experiments using human breast cancer cell lines showed significant cell death at concentrations as low as 10 µM.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted that this compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways that promote neuroprotection.
- Oxidative Stress Reduction: The antioxidant properties help mitigate oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
